
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile is a heterocyclic organic compound with the molecular formula C15H12N4. It is characterized by the presence of an indazole ring, which is a bicyclic structure containing nitrogen atoms, and a benzonitrile group.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzonitriles .
Applications De Recherche Scientifique
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in anticancer and antimicrobial therapies.
Industry: It can be used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the benzonitrile group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole: A simpler indazole compound without the benzonitrile group.
5-Amino-1H-indazole: Similar structure but lacks the benzonitrile group.
4-((5-Nitro-1H-indazol-1-yl)methyl)benzonitrile: Contains a nitro group instead of an amino group.
Uniqueness
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C15H12N4 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
4-[(5-aminoindazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H12N4/c16-8-11-1-3-12(4-2-11)10-19-15-6-5-14(17)7-13(15)9-18-19/h1-7,9H,10,17H2 |
Clé InChI |
JIZLPQGHKWANNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)
![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)


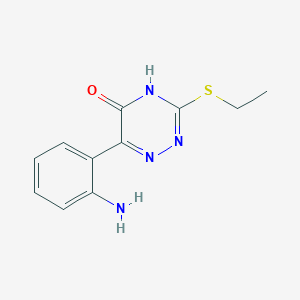
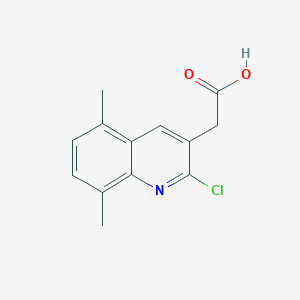
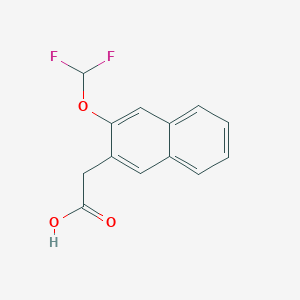
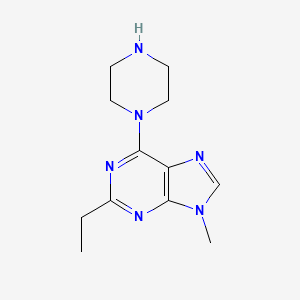


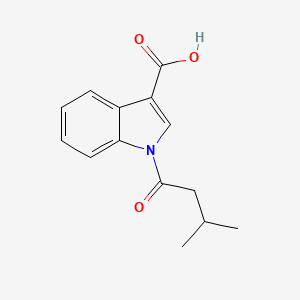

![5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866040.png)
![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)
